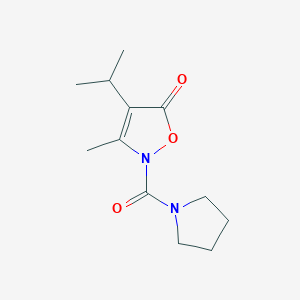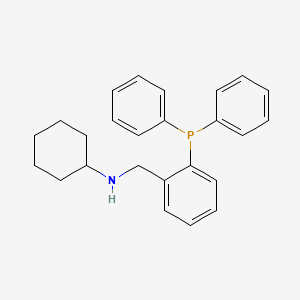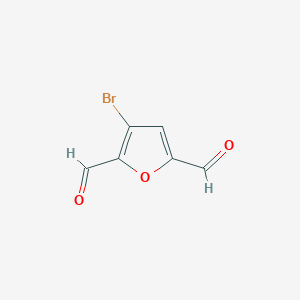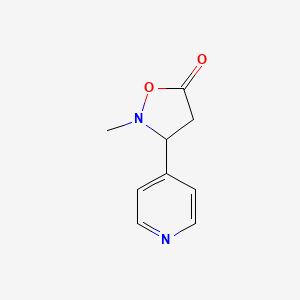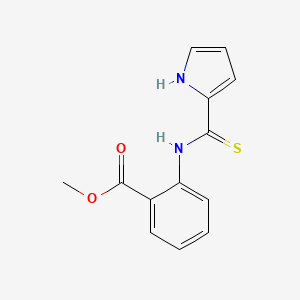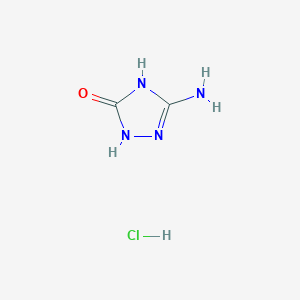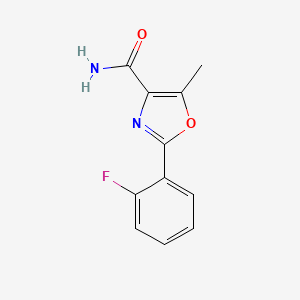![molecular formula C21H28N2O4 B12882997 2,6-Dimethoxy-N-[3-(1-propylcyclohexyl)-1,2-oxazol-5-yl]benzamide CAS No. 82558-76-7](/img/structure/B12882997.png)
2,6-Dimethoxy-N-[3-(1-propylcyclohexyl)-1,2-oxazol-5-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethoxy-N-(3-(1-propylcyclohexyl)isoxazol-5-yl)benzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzamide core substituted with dimethoxy groups at the 2 and 6 positions, and an isoxazole ring attached to a propylcyclohexyl group. Its complex structure makes it a subject of interest in chemical research and industrial applications.
Vorbereitungsmethoden
The synthesis of 2,6-dimethoxy-N-(3-(1-propylcyclohexyl)isoxazol-5-yl)benzamide involves several steps. One common method includes the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-(1-propylcyclohexyl)isoxazol-5-amine in the presence of a base such as triethylamine to yield the desired benzamide compound .
Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Analyse Chemischer Reaktionen
2,6-Dimethoxy-N-(3-(1-propylcyclohexyl)isoxazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and dichloromethane (DCM), as well as catalysts and bases to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,6-Dimethoxy-N-(3-(1-propylcyclohexyl)isoxazol-5-yl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: It is studied for its potential biological activities, including its ability to inhibit specific enzymes or interact with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: The compound is used in the development of new pesticides and herbicides due to its ability to inhibit chitin synthesis in insects
Wirkmechanismus
The mechanism of action of 2,6-dimethoxy-N-(3-(1-propylcyclohexyl)isoxazol-5-yl)benzamide involves its interaction with specific molecular targets. One known target is chitin synthase, an enzyme involved in the synthesis of chitin in insects. By inhibiting this enzyme, the compound disrupts the formation of chitin, leading to the death of the insect . The molecular pathways involved in this inhibition are still under investigation, but it is believed that the compound binds to the active site of the enzyme, preventing its normal function .
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethoxy-N-(3-(1-propylcyclohexyl)isoxazol-5-yl)benzamide can be compared with other similar compounds, such as:
Diflubenzuron: A benzoylphenylurea insecticide that also inhibits chitin synthesis but has a different chemical structure.
Triflumuron: Another benzoylphenylurea insecticide with similar activity but different substituents on the benzamide core.
Perfluron: A related compound with fluorine substituents that enhance its insecticidal activity.
The uniqueness of 2,6-dimethoxy-N-(3-(1-propylcyclohexyl)isoxazol-5-yl)benzamide lies in its specific substituents and the presence of the isoxazole ring, which contribute to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
82558-76-7 |
|---|---|
Molekularformel |
C21H28N2O4 |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
2,6-dimethoxy-N-[3-(1-propylcyclohexyl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C21H28N2O4/c1-4-11-21(12-6-5-7-13-21)17-14-18(27-23-17)22-20(24)19-15(25-2)9-8-10-16(19)26-3/h8-10,14H,4-7,11-13H2,1-3H3,(H,22,24) |
InChI-Schlüssel |
ABERSITYYAJYBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(CCCCC1)C2=NOC(=C2)NC(=O)C3=C(C=CC=C3OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



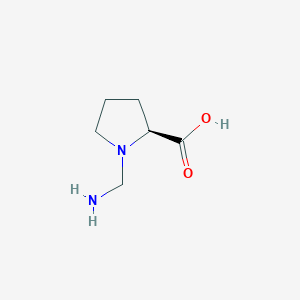
![Methyl 4-((1R,2S,3aR,8bR)-2-hydroxy-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-5-yl)butanoate](/img/structure/B12882925.png)
